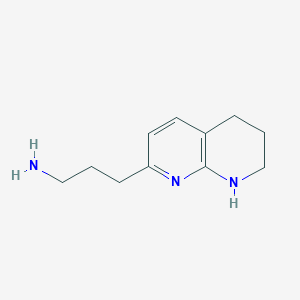

5,6,7,8-テトラヒドロ-1,8-ナフチリジン-2-プロピルアミン

概要

説明

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine and related compounds has been explored through various methods. An improved synthesis method involves a five-step sequence, offering a significant advancement over previous methods for synthesizing 5,6,7,8-tetrahydro-1,7-naphthyridine, a closely related compound (Dow & Schneider, 2001). Additionally, the synthesis of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines via Copper Bromide Catalyzed Intramolecular [4 + 2] Hetero-Diels-Alder Reactions has been reported, showcasing a method that accommodates a wide range of substituents under mild conditions (Muthukrishnan et al., 2016).

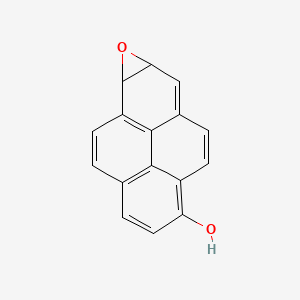

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine can be explored through various analytical techniques. Unfortunately, specific studies focusing solely on the detailed molecular structure analysis of this exact compound were not found in the searched documents. However, the methodologies applied in the synthesis processes provide insight into its conformation and structural attributes, such as the conformationally-restricted analogs described in the synthesis methods.

Chemical Reactions and Properties

Chemical reactions involving 5,6,7,8-tetrahydro-naphthyridines often exploit their heterocyclic nature. For instance, microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations have been used to efficiently synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines, highlighting the compound’s versatility in chemical transformations (Zhou, Porco, & Snyder, 2007).

科学的研究の応用

アルファ (V)ベータ (3) アンタゴニストの合成

この化合物は、アルファ (V)ベータ (3) アンタゴニストの合成における重要な中間体として役立ちます 。これらのアンタゴニストは、細胞外マトリックスへの細胞接着を仲介する受容体であり、癌や血栓症などの様々な病態に関与するインテグリンを標的とするために重要です。

抗癌研究

1,8-ナフチリジンの構造モチーフは、抗癌作用を持つ様々な化合物のコア部分です 。研究者は、細胞増殖および生存経路を阻害する能力があるため、5,6,7,8-テトラヒドロ-1,8-ナフチリジンの誘導体を癌治療における潜在的な用途について探求してきました。

作用機序

Target of Action

The primary target of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). The αvβ6 integrin is involved in a variety of biological processes including cell adhesion, migration, and signal transduction .

Mode of Action

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine interacts with the αvβ6 integrin, binding to it with high affinity . This binding can influence the behavior of the cell, potentially altering its adhesion, migration, and signal transduction processes .

Biochemical Pathways

Given its interaction with the αvβ6 integrin, it is likely that it influences pathways related to cell adhesion, migration, and signal transduction .

Pharmacokinetics

It has been found to have very high solubility in saline at ph 7, suggesting good bioavailability

Result of Action

The molecular and cellular effects of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine’s action are likely to be diverse, given the wide range of processes in which the αvβ6 integrin is involved . Potential effects could include changes in cell adhesion, migration, and signal transduction .

Action Environment

The action of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine can be influenced by various environmental factors. For instance, its solubility and stability may be affected by the pH of its environment . Additionally, factors such as temperature and the presence of other molecules could potentially influence its efficacy .

特性

IUPAC Name |

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-7-1-4-10-6-5-9-3-2-8-13-11(9)14-10/h5-6H,1-4,7-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMYVZPZPGAOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432179 | |

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206989-41-5 | |

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206989-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-](/img/structure/B1242454.png)

![1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1242460.png)

![2-nitro-N'-{[5-(4-morpholinyl)-2-furyl]methylene}benzohydrazide](/img/structure/B1242463.png)

![N-[(E)-1-cyclopropylethylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B1242468.png)